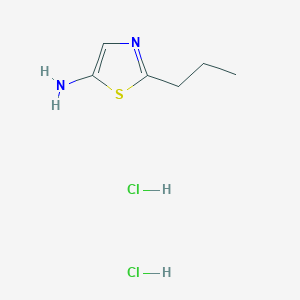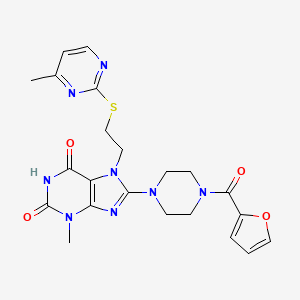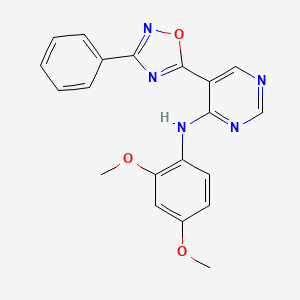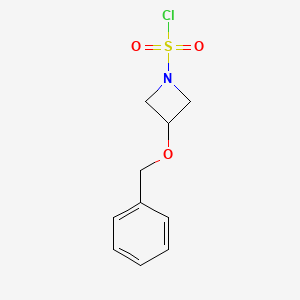
6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2253641-21-1 . It has a molecular weight of 237.26 . It is a powder at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 237.26 .Scientific Research Applications
Synthesis and Catalytic Activity
- 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid derivatives are involved in the synthesis of compounds that can form stable complexes with Cu(II) ions. These complexes have been used as catalysts for addition reactions in organic chemistry (Drabina et al., 2010).
Heterocyclic Derivative Syntheses
- This compound is also used in the synthesis of heterocyclic derivatives under oxidative carbonylation conditions, leading to various compounds such as tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).
C-H Functionalization
- In the realm of cyclic amines, redox-annulations with α,β-unsaturated carbonyl compounds have been studied using derivatives of this compound. This contributes to the development of pyrrolines and pyrroles (Kang et al., 2015).
Photophysical Properties
- The compound has been used to synthesize lanthanide coordination compounds with interesting photophysical properties. These compounds have been studied for their luminescence efficiencies and excited state lifetimes (Sivakumar et al., 2011).
Novel Polycyclic Heteroaromatic Compounds
- It's instrumental in the synthesis of novel polycyclic heteroaromatic compounds, expanding the scope of organic synthesis and chemical diversity (Patankar et al., 2008).
Antioxidant Properties
- This compound is involved in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant antioxidant properties. This has implications for pharmacology and biology (Wijtmans et al., 2004).
Properties
IUPAC Name |
6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-12(4-6-17-7-5-12)10-3-2-9(8-13-10)11(14)15/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCXRTXSLAWIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2756283.png)
![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)
![2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol](/img/structure/B2756287.png)



![7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid](/img/structure/B2756294.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2756299.png)
![1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2756302.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2756303.png)
![6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2756305.png)
